
tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyrazinone ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazinone derivative. One common method includes the use of tert-butyl carbamate and 4-methyl-5-oxo-4,5-dihydropyrazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the pyrazinone ring.
N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but has a different core structure.
tert-Butyl N-(2-aminoethyl)carbamate: Another related compound with a different substitution pattern.
Uniqueness: tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is unique due to the presence of the pyrazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
tert-butyl N-(4-methyl-5-oxopyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-6-13(4)8(14)5-11-7/h5-6H,1-4H3,(H,12,15) |
Clé InChI |
WIUVGRDSBUWPRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN(C(=O)C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
![2-[(4-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13485412.png)
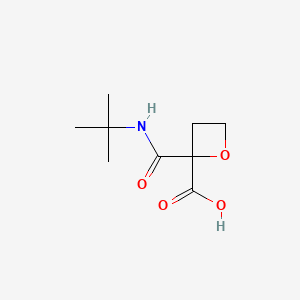
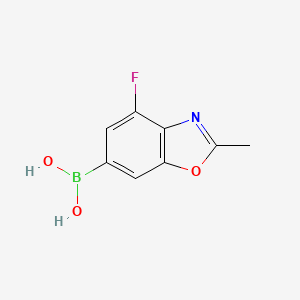

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
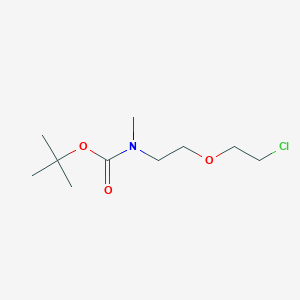
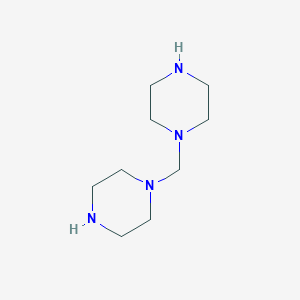
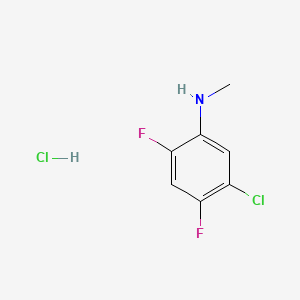
![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
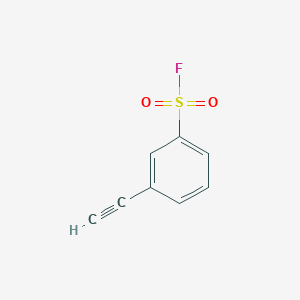
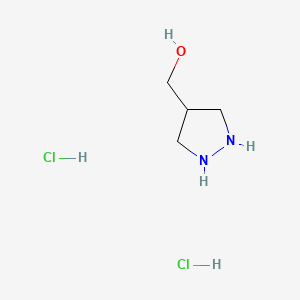
![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)
